molecular formula C8H11ClF2N2O B2910471 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethanamine;hydrochloride CAS No. 2402830-01-5

2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethanamine;hydrochloride

Cat. No.: B2910471
CAS No.: 2402830-01-5
M. Wt: 224.64
InChI Key: RFWHCXVLETVNJE-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C8H10F2N2O·HCl It is characterized by the presence of a difluoroethyl group attached to a methoxypyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and difluoroethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) may be used.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-6-methoxypyridine derivatives, while reduction may produce difluoroethylamine derivatives.

Scientific Research Applications

2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(6-methoxypyridin-3-yl)ethanamine
  • 2,2-Difluoro-2-(6-methoxypyridin-4-yl)ethanamine
  • 2,2-Difluoro-2-(6-methoxypyridin-5-yl)ethanamine

Uniqueness

2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both difluoroethyl and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2,2-difluoro-2-(6-methoxypyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O.ClH/c1-13-7-4-2-3-6(12-7)8(9,10)5-11;/h2-4H,5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWHCXVLETVNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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